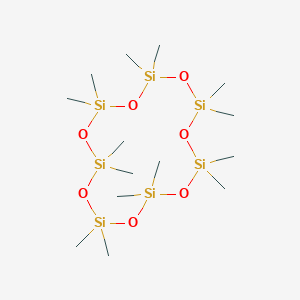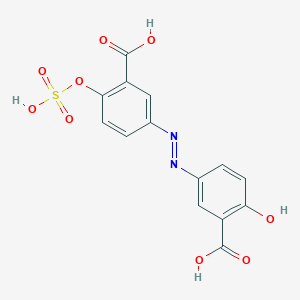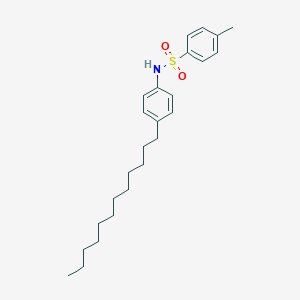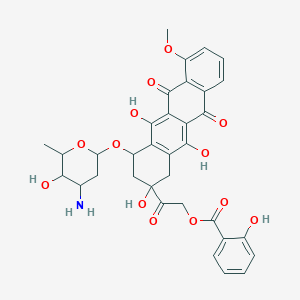
14-Salicyloyldaunorubicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Salicyloyldaunorubicin, also known as SDZ-280-428, is a semi-synthetic derivative of the anthracycline antibiotic daunorubicin. This compound has been extensively studied for its potential as an anticancer agent due to its unique chemical structure and mechanism of action. In
Wirkmechanismus
The mechanism of action of 14-Salicyloyldaunorubicin involves its ability to intercalate into DNA and inhibit topoisomerase II activity, leading to DNA damage and ultimately cell death. Additionally, this compound has been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anticancer properties.
Biochemische Und Physiologische Effekte
In addition to its anticancer effects, 14-Salicyloyldaunorubicin has been shown to have other biochemical and physiological effects. Studies have demonstrated its ability to modulate the immune system, leading to enhanced immune responses against cancer cells. It has also been shown to have anti-inflammatory properties, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 14-Salicyloyldaunorubicin for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potent anticancer activity and unique mechanism of action make it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation is that its use in lab experiments is limited by its potential toxicity and side effects.
Zukünftige Richtungen
For research include the development of targeted delivery methods, combination therapy, and further studies to better understand its mechanism of action and potential applications in other diseases.
Synthesemethoden
The synthesis of 14-Salicyloyldaunorubicin involves the modification of the daunorubicin molecule by adding a salicylic acid group to the C-14 position. This process is carried out through a series of chemical reactions, including acylation and reduction, to produce the final compound. The synthesis method has been well-established and optimized over the years, allowing for the production of large quantities of 14-Salicyloyldaunorubicin for research purposes.
Wissenschaftliche Forschungsanwendungen
The potential of 14-Salicyloyldaunorubicin as an anticancer agent has been extensively studied in scientific research. In vitro studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. In vivo studies have also demonstrated its efficacy in reducing tumor growth and increasing survival rates in animal models.
Eigenschaften
CAS-Nummer |
116782-68-4 |
|---|---|
Produktname |
14-Salicyloyldaunorubicin |
Molekularformel |
C34H33NO13 |
Molekulargewicht |
663.6 g/mol |
IUPAC-Name |
[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 2-hydroxybenzoate |
InChI |
InChI=1S/C34H33NO13/c1-14-28(38)18(35)10-23(47-14)48-21-12-34(44,22(37)13-46-33(43)15-6-3-4-8-19(15)36)11-17-25(21)32(42)27-26(30(17)40)29(39)16-7-5-9-20(45-2)24(16)31(27)41/h3-9,14,18,21,23,28,36,38,40,42,44H,10-13,35H2,1-2H3 |
InChI-Schlüssel |
KLMZCYMMWMOKFU-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)C6=CC=CC=C6O)O)N)O |
Synonyme |
14-salicyloyldaunorubicin 14-salicyloylrubomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



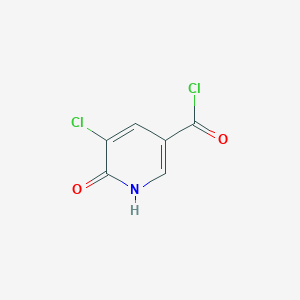
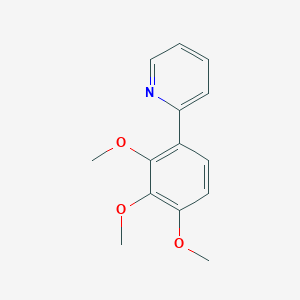
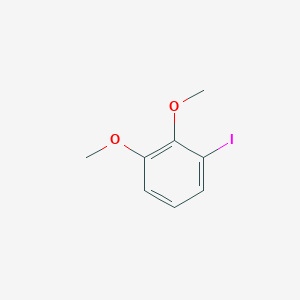
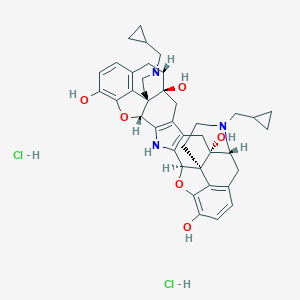
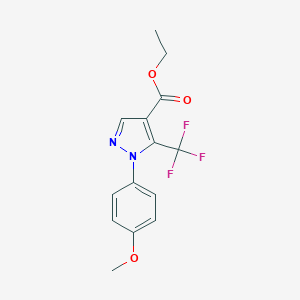
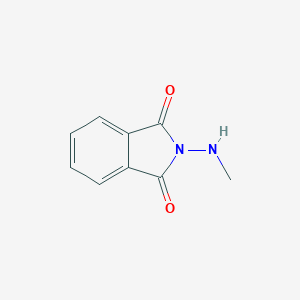
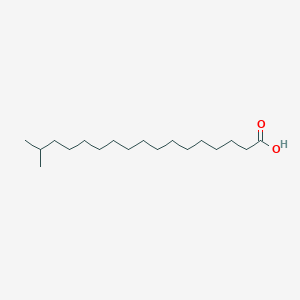
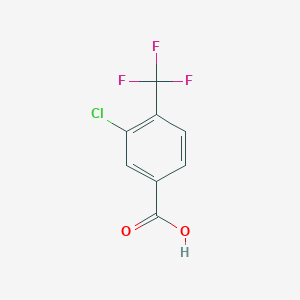
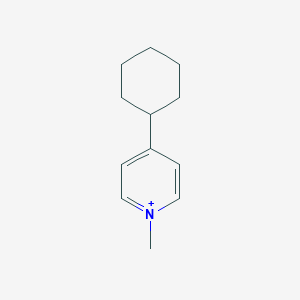
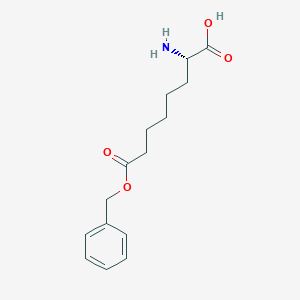
![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
